N-(2,3-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide
Descripción
N-(2,3-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a structurally complex small molecule featuring a pyrazolo[4,3-d]pyrimidinone core substituted with a sulfanyl-linked acetamide moiety. Key structural elements include:
- A pyrazolo-pyrimidinone scaffold with ethyl, methyl, and 2-phenylethyl substituents at positions 1, 3, and 6, respectively.
- A thioether bridge (-S-) at position 5, connecting the core to a 2-[(2,3-dimethylphenyl)amino]-2-oxoethyl group.
This compound’s design aligns with pharmacophore strategies targeting enzyme inhibition or receptor modulation, where the sulfanyl and acetamide groups may enhance binding affinity or pharmacokinetic properties .
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2S/c1-5-31-24-23(19(4)29-31)28-26(30(25(24)33)15-14-20-11-7-6-8-12-20)34-16-22(32)27-21-13-9-10-17(2)18(21)3/h6-13H,5,14-16H2,1-4H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUUSWFSXFWZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Core Scaffold Variations
N-Ethyl-2-{[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide (Compound A, ) :
- N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (Compound B, ): Replaces the pyrazolo-pyrimidinone core with a benzothieno-pyrimidine scaffold.
Substituent-Driven Pharmacokinetic Modifications
Computational Similarity Analysis
Tanimoto and Dice Coefficients
- Tanimoto coefficients (0.5–0.7 range) and Dice indices are used to quantify structural similarity between the target compound and known inhibitors .
- For example, aglaithioduline () showed ~70% similarity to SAHA (a histone deacetylase inhibitor) using Tanimoto-based fingerprinting. Comparable methods could identify the target compound’s analogues .
Murcko Scaffold Clustering ()
- Compounds sharing the pyrazolo-pyrimidinone Murcko scaffold (e.g., Compound A) form distinct clusters in chemical space networks.
- Edge criteria (Tanimoto ≥0.5) suggest the target compound’s 2-phenylethyl and 2,3-dimethylphenyl groups introduce moderate divergence from analogues .
Bioactivity and Mode of Action
Bioactivity Profiling ()
Docking Affinity Variability ()
- Minor structural changes (e.g., benzyl vs. phenylethyl) significantly alter docking scores due to interactions with binding-pocket residues. The 2-phenylethyl group in the target compound may optimize hydrophobic contacts .
Comparative Data Table
*Inferred based on Murcko scaffold and fingerprint comparisons .
Structure-Activity Relationship (SAR) Insights
- Sulfanyl Linker : Critical for hydrogen bonding or metal coordination in enzyme active sites .
- Acetamide N-Substituents : Bulky groups (e.g., 2,3-dimethylphenyl ) may reduce off-target interactions .
- Phenylethyl vs. Benzyl : Longer alkyl chains (e.g., 2-phenylethyl) enhance membrane permeability but may reduce metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
